molecular formula C15H15NO B11884905 Aziridine, 2-(phenoxymethyl)-1-phenyl- CAS No. 88235-18-1

Aziridine, 2-(phenoxymethyl)-1-phenyl-

Cat. No.: B11884905
CAS No.: 88235-18-1
M. Wt: 225.28 g/mol
InChI Key: KQOFUQLSLINAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenoxymethyl)-1-phenylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenoxymethyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenoxymethyl)-1-phenylaziridine can be achieved through several methods. One common approach involves the reaction of phenylmethylamine with phenyl glycidyl ether under basic conditions. The reaction typically proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the desired aziridine.

Industrial Production Methods: Industrial production of 2-(phenoxymethyl)-1-phenylaziridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenoxymethyl)-1-phenylaziridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction of the aziridine ring can yield amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiols in the presence of a base.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted amines, ethers, and thioethers from nucleophilic substitution.
  • Oxaziridines or other oxidized derivatives from oxidation.
  • Amines or other reduced products from reduction.

Scientific Research Applications

2-(Phenoxymethyl)-1-phenylaziridine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its high reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to study the reactivity of aziridines with biological nucleophiles, providing insights into enzyme mechanisms and protein interactions.

    Industry: Used in the production of fine chemicals and pharmaceuticals, where its reactivity can be harnessed for the synthesis of target compounds.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-1-phenylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or interaction with biological nucleophiles.

Comparison with Similar Compounds

    1-Phenylaziridine: Lacks the phenoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.

    2-(Phenoxymethyl)aziridine: Lacks the phenyl group, which may affect its reactivity and applications.

    Phenyl glycidyl ether: An epoxide that can be used as a precursor in the synthesis of 2-(phenoxymethyl)-1-phenylaziridine.

Uniqueness: 2-(Phenoxymethyl)-1-phenylaziridine is unique due to the presence of both phenoxymethyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and its applications in research and industry.

Properties

CAS No.

88235-18-1

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(phenoxymethyl)-1-phenylaziridine

InChI

InChI=1S/C15H15NO/c1-3-7-13(8-4-1)16-11-14(16)12-17-15-9-5-2-6-10-15/h1-10,14H,11-12H2

InChI Key

KQOFUQLSLINAEX-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=CC=CC=C2)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.